molecular formula C17H15ClN2O B1662802 Ellipticine analog CAS No. 52238-35-4

Ellipticine analog

Cat. No. B1662802
CAS RN: 52238-35-4
M. Wt: 298.8 g/mol
InChI Key: DLDKVFOKLGPVBT-UHFFFAOYSA-N
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Description

Ellipticine is a tetracyclic natural compound with the IUPAC name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole . It was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The molecule is composed of a carbazole moiety condensed to a pyridine ring .


Synthesis Analysis

The synthesis of ellipticine and its derivatives has generated wide interest amongst the research community due to its promising anticancer activity . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation .


Molecular Structure Analysis

Ellipticine is known to intercalate into DNA, entering a DNA strand between base pairs. In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .


Chemical Reactions Analysis

The presence of a simple hydroxy or methoxy group at the C-9 carbon enhances its cytotoxic activity . Hence, 9-hydroxyellipticine and 9-methoxyellipticine gradually became attractive derivatives .


Physical And Chemical Properties Analysis

Ellipticine is a yellow solid with a molar mass of 246.313 g·mol−1 . It has a very low solubility in water .

Safety And Hazards

Ellipticine derivatives have been observed to induce remission of tumor growth, but are not used for medical purposes due to their high toxicity . Side effects include nausea and vomiting, hypertension, cramp, pronounced fatigue, mouth dryness, and mycosis of the tongue and esophagus .

Future Directions

The fundamental solvation dynamics of ellipticine both in ground and excited states in several homogeneous and microheterogeneous environments have opened many significant insights that can be utilized in future photophysical and photobiological studies .

properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDKVFOKLGPVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51131-85-2 (Parent)
Record name 9-Hydroxyellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20966614
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrochloride

CAS RN

52238-35-4, 76448-45-8
Record name 9-Hydroxyellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELLIPTICINE ANALOG
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9 OHE HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-HYDROXYELLIPTICINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
NC Garbett, DE Graves - Current Medicinal Chemistry-Anti …, 2004 - ingentaconnect.com
… Furthermore, data from the Developmental Therapeutics Program of the NCI demonstrated that if the ability of the ellipticine analog to intercalate was lost, through disruption of the …
Number of citations: 187 www.ingentaconnect.com
V Reinhold, L Bittman, R Bruni - Proceedings of the American …, 1975 - hero.epa.gov
… Hydrolytic and, in part, enzymatic (V) degradation to a single similar ellipticine analog indicated both purified fractions to be conjugates of 9 hydroxyellipticine. The similarity in …
Number of citations: 13 hero.epa.gov
B Onel, P Agrawal, M Carver, LH Hurley, D Yang - Cancer Research, 2017 - AACR
… Significantly, an ellipticine analog, GSA1129, has been shown to selectively bind to the G4 … To elucidate the molecular interactions of ellipticine analog with the 3’-end G4s, we studied …
Number of citations: 0 aacrjournals.org
F Pognan, JM Saucier, C Paoletti, L Kaczmarek… - Biochemical …, 1992 - Elsevier
The DNA intercalating, ellipticine analog drug, 5,11-dimethyl-5H-indolo[2,3-b]quinoline, is able to stabilize in vitro the topoisomerase II-DNA cleavable complex and to induce DNA …
Number of citations: 50 www.sciencedirect.com
SL Kendrick, C Loftin, X Rivera, LH Hurley, LM Rimsza - Blood, 2013 - Elsevier
… Previous high-throughput fluorescence resonance energy transfer (FRET) screening assays yielded a steroid derivative (NSC59276) and an ellipticine analog (NSC338258) from the …
Number of citations: 1 www.sciencedirect.com
D Mal, BK Senapati, P Pahari - Synlett, 2005 - thieme-connect.com
… However, elliptium, an ellipticine analog is used for treatment of thyroid, breast and kidney cancer. [4] Calothrixins (eg, calothrixins A, 2), a newer class of alkaloids with an indolo[3,2-j]…
Number of citations: 21 www.thieme-connect.com
RV Brown, FL Danford, V Gokhale, LH Hurley… - Journal of Biological …, 2011 - ASBMB
… In the current report, we identify the ellipticine analog GQC-05 (NSC338258) as a high affinity, potent, and selective stabilizer of the MYC G-quadruplex (G4). In cells, GQC-05 induced …
Number of citations: 189 www.jbc.org
DNATIIT AGENT - researchgate.net
The DNA intercalating, ellipticine analog drug, 5, 11-dimethyl-5H-indolo [2.3-bļquinoline, is able to stabilize in vitro the topoisomerase II-DNA cleavable complex and to induce DNA …
Number of citations: 0 www.researchgate.net
JF Riou, MJ Vilarem, CJ Larsen, E Multon… - Natl Cancer Inst …, 1987 - books.google.com
… Two human tumor cell lines (N417 and HL60 cells) were treated with MAMSA, OH-9-ellipticine, VM26, and BD-40 (an aza-ellipticine analog), and DNA breaks were mapped in the gene …
Number of citations: 18 books.google.com
Y OIKAWA, M TANAKA, H HIRASAWA… - Chemical and …, 1981 - jstage.jst.go.jp
A fi-keto sulfoxide (12) derived from ethyl indolebutyrate (11) and methyl methylthiomethyl sulfoxidc (MMTS) was cyclized to 4-nethyl-1, 1-bismethylthio-2-oxo-1, 2, 3, 4-…
Number of citations: 14 www.jstage.jst.go.jp

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